![molecular formula C19H16N2O2S B4961480 2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4961480.png)
2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the inhibition of various enzymes and proteins that are essential for the survival of microorganisms and cancer cells. It has been found to target the DNA and RNA synthesis pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and modulate the immune response. Additionally, it has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its high potency, low toxicity, and broad-spectrum activity against various microorganisms and cancer cells. However, its limitations include its poor solubility in water and its potential for off-target effects.
Future Directions
There are various future directions for the research of 2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. These include the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies on its toxicity and pharmacokinetics are needed to assess its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-methoxybenzaldehyde and 6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Scientific Research Applications
2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-8-14-15(9-12(11)2)21-18(22)17(24-19(21)20-14)10-13-6-4-5-7-16(13)23-3/h4-10H,1-3H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGIXAKWCNRUER-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=CC=C4OC)/SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
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